

Application Note: Quantification of Nonadecanoic Acid in Microbial Cultures

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Compound of Interest

Compound Name: Nonadecanoic Acid

Cat. No.: B056537

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nonadecanoic acid (C19:0) is a long-chain saturated fatty acid found in various biological systems, including bacteria and fungi.[1][2][3] Its presence and concentration in microbial cultures can be indicative of specific metabolic pathways and may have implications for microbial physiology and interaction with host organisms. Accurate quantification of **nonadecanoic acid** is crucial for understanding its role in microbial metabolism and for potential applications in diagnostics and drug development. This application note provides a detailed protocol for the quantification of **nonadecanoic acid** in microbial cultures using Gas Chromatography-Mass Spectrometry (GC-MS).

Nonadecanoic acid itself is frequently utilized as an internal standard for the quantification of other fatty acids in microbial samples due to its relative rarity in many common microorganisms.[4][5] The methodology described herein is therefore applicable for both the direct quantification of endogenous **nonadecanoic acid** and for its use as an internal standard. The protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMES), and subsequent analysis by GC-MS.

Experimental Protocols

This section details the necessary steps for the quantification of **nonadecanoic acid** from microbial cultures.

Materials and Reagents

- Microbial cell culture
- **Nonadecanoic acid** analytical standard ($\geq 99.5\%$ purity)[5]
- Internal Standard (if quantifying endogenous **nonadecanoic acid**, e.g., heptadecanoic acid, C17:0)
- Chloroform
- Methanol (GC grade)
- Hexane (GC grade)
- Anhydrous 1.25 M HCl in methanol or 5% H₂SO₄ in methanol[6][7]
- Sodium bicarbonate (NaHCO₃)
- Sodium sulfate (anhydrous)
- Glass vials with PTFE-lined caps
- Centrifuge
- Water bath or heating block
- Nitrogen gas evaporator
- Gas Chromatograph with Mass Spectrometer (GC-MS)

Protocol 1: Total Fatty Acid Extraction and Derivatization (Acid-Catalyzed Methylation)

This protocol is designed to extract and convert all fatty acids (both free and esterified) into their corresponding methyl esters.[7]

- Sample Preparation:

- Harvest microbial cells from a known volume of culture by centrifugation (e.g., 5,000 x g for 10 minutes).
- Wash the cell pellet with sterile saline or phosphate-buffered saline (PBS) and centrifuge again.
- Lyophilize the cell pellet to obtain a dry cell weight.
- Lipid Extraction:
 - To the dried cell pellet (e.g., 10-20 mg), add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
 - If quantifying endogenous **nonadecanoic acid**, add a known amount of an internal standard (e.g., heptadecanoic acid). If using **nonadecanoic acid** as an internal standard, add it at this step.
 - Vortex vigorously for 2 minutes, then agitate for 1-2 hours at room temperature.
 - Centrifuge at 2,000 x g for 10 minutes to pellet cell debris.
 - Transfer the supernatant (lipid extract) to a new glass vial.
- Derivatization to Fatty Acid Methyl Esters (FAMES):
 - Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.
 - To the dried lipid extract, add 1 mL of 1.25 M HCl in methanol.^[7]
 - Seal the vial tightly and heat at 80°C for 1 hour in a water bath or heating block.^[7]
 - Cool the vial to room temperature.
- FAMES Extraction:
 - Add 1 mL of hexane to the vial and vortex for 1 minute.
 - Add 1 mL of deionized water to facilitate phase separation and vortex again.

- Centrifuge at 1,000 x g for 5 minutes.
- Carefully transfer the upper hexane layer containing the FAMES to a new vial.
- Pass the hexane layer through a small column containing anhydrous sodium sulfate to remove any residual water.
- GC-MS Analysis:
 - Concentrate the FAMES solution under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL).
 - Transfer the final sample to a GC vial for analysis.
 - Inject 1 µL of the sample into the GC-MS system.

GC-MS Parameters (Example)

- GC System: Agilent 7890B or equivalent
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Inlet Temperature: 250°C
- Oven Program:
 - Initial temperature: 100°C, hold for 2 minutes
 - Ramp: 10°C/min to 250°C, hold for 10 minutes
- MS System: Agilent 5977A or equivalent
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Scan Range: m/z 50-550

Data Analysis

- Identify the peak corresponding to **nonadecanoic acid** methyl ester by its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion peak (m/z 312.3) and fragmentation pattern.
- Quantify the amount of **nonadecanoic acid** by creating a calibration curve using a series of known concentrations of a **nonadecanoic acid** analytical standard that has undergone the same derivatization procedure.
- If an internal standard was used, calculate the response factor and determine the concentration of **nonadecanoic acid** in the original microbial culture, typically expressed as $\mu\text{g}/\text{mg}$ of dry cell weight or mg/L of culture.

Data Presentation

The following tables provide a template for presenting quantitative data for **nonadecanoic acid** in microbial cultures. Actual values would be populated based on experimental results.

Table 1: Quantification of Endogenous **Nonadecanoic Acid** in Various Microbial Species

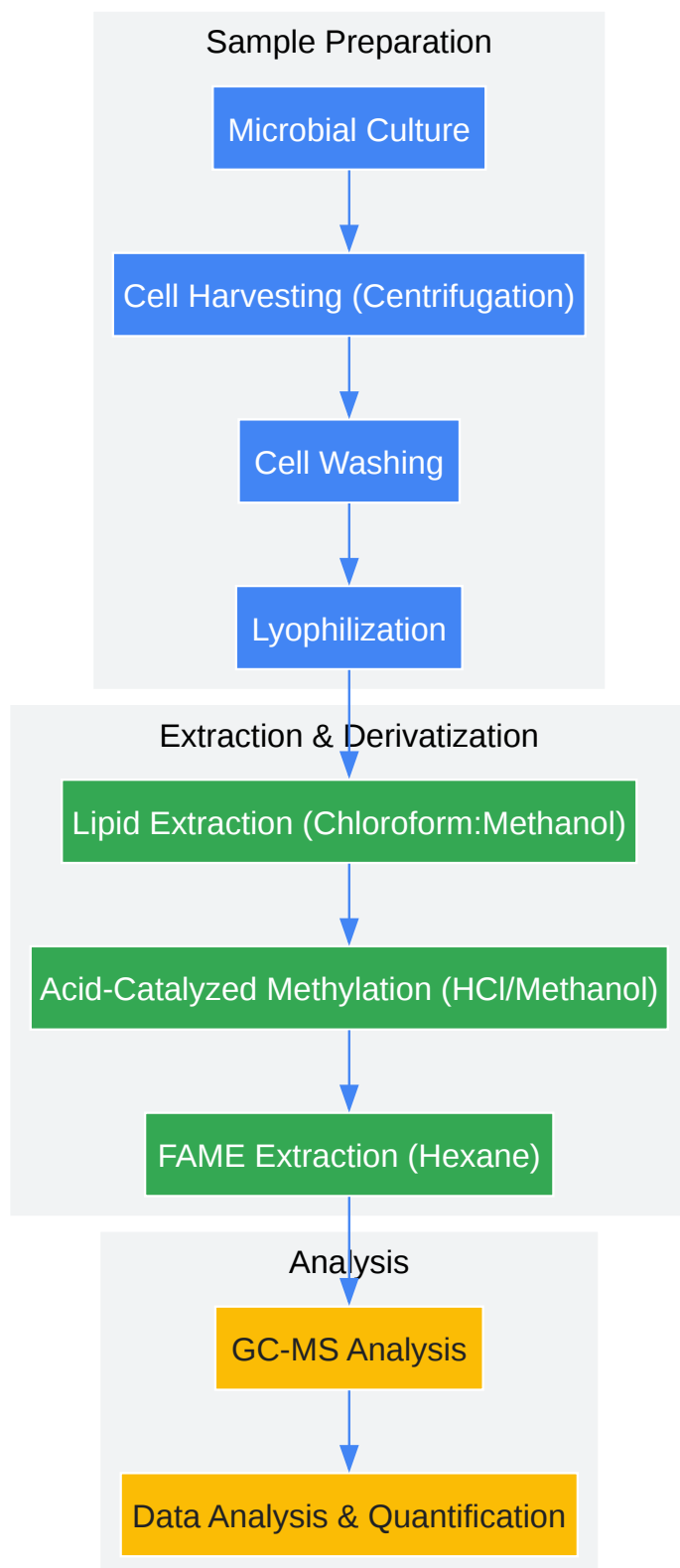
| Microbial Species | Culture Conditions | Nonadecanoic Acid ($\mu\text{g}/\text{mg}$ dry cell weight) |
|--------------------------|-----------------------|--|
| Streptomyces sp. A | TSB, 30°C, 72h | Data to be filled |
| Bacillus subtilis B | LB, 37°C, 48h | Data to be filled |
| Escherichia coli K-12 | M9 minimal, 37°C, 24h | Data to be filled |
| Saccharomyces cerevisiae | YPD, 30°C, 48h | Data to be filled |

Table 2: Effect of Culture Conditions on **Nonadecanoic Acid** Production in Streptomyces sp. A

| Carbon Source (1% w/v) | Temperature (°C) | Incubation Time (h) | Nonadecanoic Acid (µg/mg dry cell weight) |
|------------------------|------------------|---------------------|---|
| Glucose | 30 | 72 | Data to be filled |
| Glycerol | 30 | 72 | Data to be filled |
| Olive Oil | 30 | 72 | Data to be filled |
| Glucose | 25 | 72 | Data to be filled |
| Glucose | 37 | 72 | Data to be filled |

Visualizations

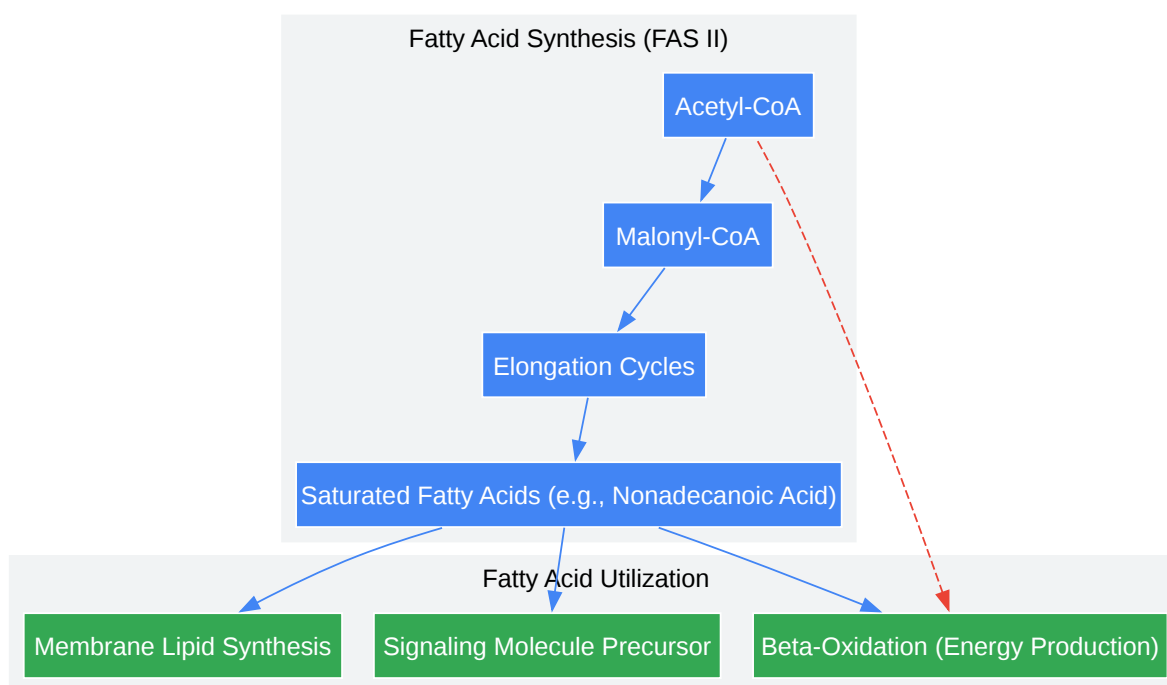
Experimental Workflow



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Caption: Workflow for **Nonadecanoic Acid** Quantification.

Generalized Fatty Acid Metabolism in Bacteria



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Caption: Generalized Bacterial Fatty Acid Metabolism.

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